
3-Amino-3-methyl-2-butylisothiouronium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-methyl-2-butylisothiouronium sulfate is a chemical compound with a unique structure that includes an amino group, a methyl group, and an isothiouronium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methyl-2-butylisothiouronium sulfate typically involves the reaction of 3-amino-3-methyl-2-butanol with thiourea in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the isothiouronium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-methyl-2-butylisothiouronium sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiouronium group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-3-methyl-2-butylisothiouronium sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 3-Amino-3-methyl-2-butylisothiouronium sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiouronium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-methylbutanoic acid: This compound has a similar amino and methyl group but lacks the isothiouronium group.
3-Butyn-2-amine, 2-methyl-: This compound has a similar structure but includes a triple bond and lacks the isothiouronium group.
Uniqueness
3-Amino-3-methyl-2-butylisothiouronium sulfate is unique due to the presence of the isothiouronium group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds without the isothiouronium group cannot achieve.
Propriétés
Numéro CAS |
63679-65-2 |
|---|---|
Formule moléculaire |
C6H17N3O4S2 |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
butyl N-amino-N-methylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C6H15N3S.H2O4S/c1-3-4-5-10-6(7)9(2)8;1-5(2,3)4/h7H,3-5,8H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
QLHGSMYEYCBPKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(=N)N(C)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)

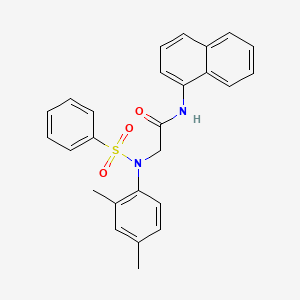
![2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B14168682.png)
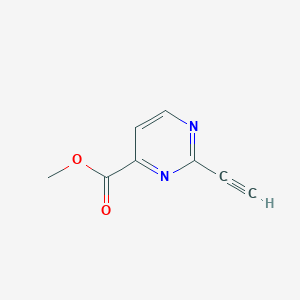

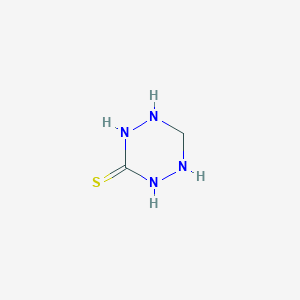
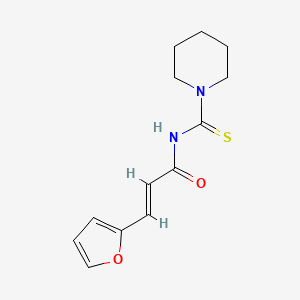
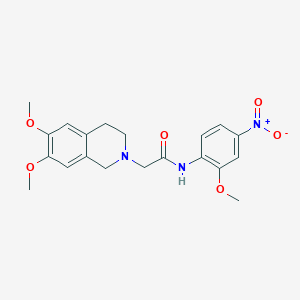

![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
